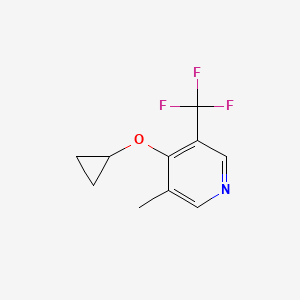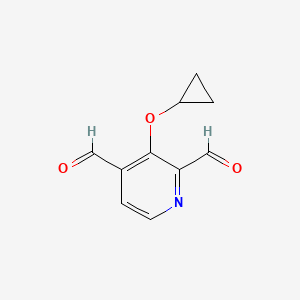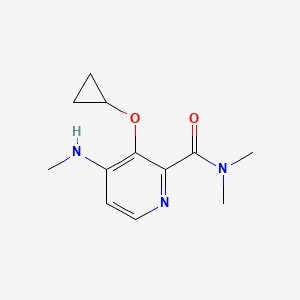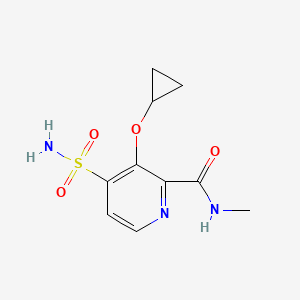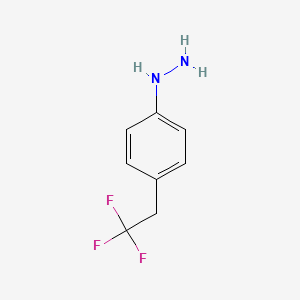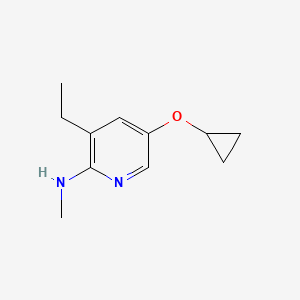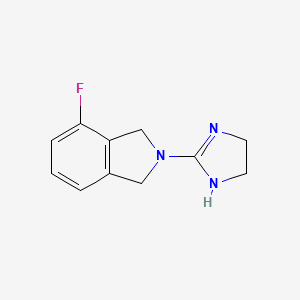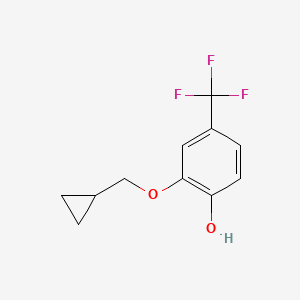
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclohexyloxy group and a trifluoromethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol typically involves the introduction of the cyclohexyloxy group and the trifluoromethyl group onto a phenol ring. One common method involves the reaction of a phenol derivative with cyclohexanol in the presence of an acid catalyst to form the cyclohexyloxy group. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenol.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)phenol: Lacks the cyclohexyloxy group, resulting in different chemical properties and applications.
2-(Cyclohexyloxy)phenol:
Trifluoromethyl phenyl sulfone: Contains a sulfone group instead of a phenol group, leading to distinct chemical behavior and applications.
Uniqueness
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol is unique due to the combination of the cyclohexyloxy and trifluoromethyl groups on the phenol ring. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H15F3O2 |
|---|---|
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
2-cyclohexyloxy-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)10-7-4-8-11(12(10)17)18-9-5-2-1-3-6-9/h4,7-9,17H,1-3,5-6H2 |
InChI-Schlüssel |
PBSOSQGFAIQZHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=CC=CC(=C2O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


